N-1-[(3-4(-Ethoxyphenyl)-3,4-dihydro-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-N-(3-pyridinylmethyl)-4-(trifluoromethoxy)benzeneacetamide
Overview
Description
N-[1-[3-(4-Ethoxyphenyl)-3,4-dihydro-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-N-(3-pyridinylmethyl)-4-(trifluoromethoxy)benzeneacetamide is a CXCR3 antagonist. It also inhibits lung metastasis in a murine model.
Antagonist of CXCR3; inhibits binding of 125I-IP-10 and 125I-ITAC to CXCR3 (IC50 values are 8.0 and 8.2 nM respectively). Inhibits CXCR3-mediated cell migration by the chemokines IP-10, ITAC and MiG in vitro (IC50 values are 8, 15 and 36 nM respectively). Also shown to inhibit lung metastasis in a mouse model of metastatic breast cancer.
Biological Activity
N-1-[(3-4(-Ethoxyphenyl)-3,4-dihydro-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-N-(3-pyridinylmethyl)-4-(trifluoromethoxy)benzeneacetamide, also known as AMG 487, is a small-molecule antagonist primarily targeting the CXC chemokine receptor 3 (CXCR3). This compound has gained significant attention for its potential therapeutic applications in inflammatory and autoimmune diseases due to its ability to modulate immune cell migration.
- Molecular Formula : C32H28F3N5O4
- Molecular Weight : Approximately 603.59 g/mol
- CAS Number : 947536-03-0
AMG 487 functions as an antagonist of the CXCR3 receptor, which plays a critical role in the recruitment of immune cells to sites of inflammation. By blocking this receptor, AMG 487 inhibits downstream signaling pathways that contribute to inflammatory responses. This action is particularly relevant in conditions where CXCR3-mediated pathways are dysregulated.
Anticancer Properties
Research indicates that compounds with a pyrido[2,3-d]pyrimidine scaffold exhibit a broad spectrum of biological activities, including anticancer effects. For instance:
- Inhibition of Kinase Activity : Certain derivatives have shown promising results against various cancer cell lines by inhibiting specific kinases involved in tumor progression. For example, compounds targeting cyclin-dependent kinases (CDKs) have been linked to cell cycle arrest and apoptosis induction in cancer cells .
Anti-inflammatory Effects
AMG 487 has been evaluated for its anti-inflammatory properties:
- Cytokine Modulation : Studies have demonstrated that AMG 487 can reduce the production of pro-inflammatory cytokines in vitro, suggesting its potential utility in treating inflammatory diseases such as rheumatoid arthritis and multiple sclerosis .
Study on CXCR3 Antagonism
A study conducted by Heise et al. (2005) characterized the pharmacological profile of various CXCR3 antagonists, including AMG 487. The findings highlighted its efficacy in blocking CXCR3-mediated signaling pathways, which are crucial for the migration of T cells and other immune cells to inflamed tissues .
Antitumor Activity
In another study, derivatives of pyrido[2,3-d]pyrimidines were tested against prostate and lung cancer cell lines. The results showed significant cytotoxicity with IC50 values indicating potent activity at submicromolar concentrations. This suggests that AMG 487 and similar compounds could serve as lead structures for developing new anticancer therapies .
Data Tables
Properties
IUPAC Name |
N-[1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-N-(pyridin-3-ylmethyl)-2-[4-(trifluoromethoxy)phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H28F3N5O4/c1-3-43-25-14-10-24(11-15-25)40-30(38-29-27(31(40)42)7-5-17-37-29)21(2)39(20-23-6-4-16-36-19-23)28(41)18-22-8-12-26(13-9-22)44-32(33,34)35/h4-17,19,21H,3,18,20H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTKNBPCJKRYPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=CC=C3)N=C2C(C)N(CC4=CN=CC=C4)C(=O)CC5=CC=C(C=C5)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H28F3N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
603.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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